

Application Note and Protocol: Time-of-Addition Experiments with T-705RMP

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: T-705RMP

Cat. No.: B1148250

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Audience: Researchers, scientists, and drug development professionals.

Introduction

T-705 (Favipiravir) is a potent antiviral agent with a broad spectrum of activity against various RNA viruses.[1][2][3][4][5] Its mechanism of action involves intracellular conversion to its active form, T-705 ribofuranosyl 5'-triphosphate (T-705RTP), which then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[2][5][6][7] **T-705RMP** is the monophosphate intermediate in this conversion process. Time-of-addition experiments are crucial for elucidating the specific stage of the viral life cycle that an antiviral compound inhibits.[8][9][10] This protocol provides a detailed methodology for conducting time-of-addition experiments using **T-705RMP** to determine its inhibitory window against RNA viruses, using influenza virus as a model.

Mechanism of Action of T-705

T-705 is a prodrug that is intracellularly converted into its active triphosphate form, T-705RTP.[1][5][6][7] T-705RTP mimics purine nucleosides and is incorporated into the nascent viral RNA strand, leading to the termination of RNA synthesis.[2][11] Studies have shown that T-705 targets the early to middle stages of viral replication, specifically the RNA synthesis step, and does not affect viral adsorption or release.[1][6][12][13][14]

Experimental Protocols

This protocol outlines a time-of-addition assay to pinpoint the stage of the influenza virus life cycle inhibited by **T-705RMP**.

Materials and Reagents

- Madin-Darby Canine Kidney (MDCK) cells
- Influenza A virus (e.g., A/PR/8/34)
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- **T-705RMP** (prepare stock solutions in an appropriate solvent, e.g., DMSO or water)
- Control compounds (e.g., Amantadine for entry/uncoating inhibition, Oseltamivir for release inhibition)
- 96-well cell culture plates
- Reagents for virus quantification (e.g., crystal violet for plaque assays, reagents for RT-qPCR)

Experimental Workflow

- Cell Seeding: Seed MDCK cells in 96-well plates to form a confluent monolayer.
- Virus Infection: Infect the cell monolayer with influenza A virus at a specific Multiplicity of Infection (MOI), typically 0.01 to 0.1, for 1 hour to allow for viral adsorption.
- Removal of Inoculum: After the 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS to remove any unbound virus.
- Time-of-Addition: Add fresh culture medium containing **T-705RMP** at various time points post-infection (p.i.). The time points should cover the entire viral replication cycle.

- Incubation: Incubate the plates for a period sufficient to allow for one round of viral replication (e.g., 10-24 hours).
- Endpoint Analysis: Quantify the viral yield or cytopathic effect (CPE) at the end of the incubation period. This can be done through various methods such as plaque assays, TCID50 assays, or RT-qPCR for viral RNA.

Detailed Protocol

1. Cell Culture and Virus Preparation

- Culture MDCK cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Prepare and titer influenza A virus stocks on MDCK cells.

2. Time-of-Addition Assay

- Seed MDCK cells in 96-well plates at a density of 5×10^4 cells/well and incubate overnight to form a confluent monolayer.
- Wash the cell monolayer with phosphate-buffered saline (PBS).
- Infect the cells with influenza A virus at an MOI of 0.1 in serum-free DMEM for 1 hour at 37°C.
- After 1 hour, remove the viral inoculum and wash the cells twice with PBS.
- Add 100 μ L of DMEM containing 2 μ g/mL TPCK-treated trypsin to each well.
- Add **T-705RMP** at the desired final concentration at the following time points post-infection: -1 h (pre-infection), 0 h, 1 h, 2 h, 4 h, 6 h, and 8 h. Include a "no-drug" control and controls with known inhibitors.
- Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
- After incubation, collect the supernatant for viral titer determination by plaque assay or TCID50. Alternatively, lyse the cells for RNA extraction and quantification by RT-qPCR.

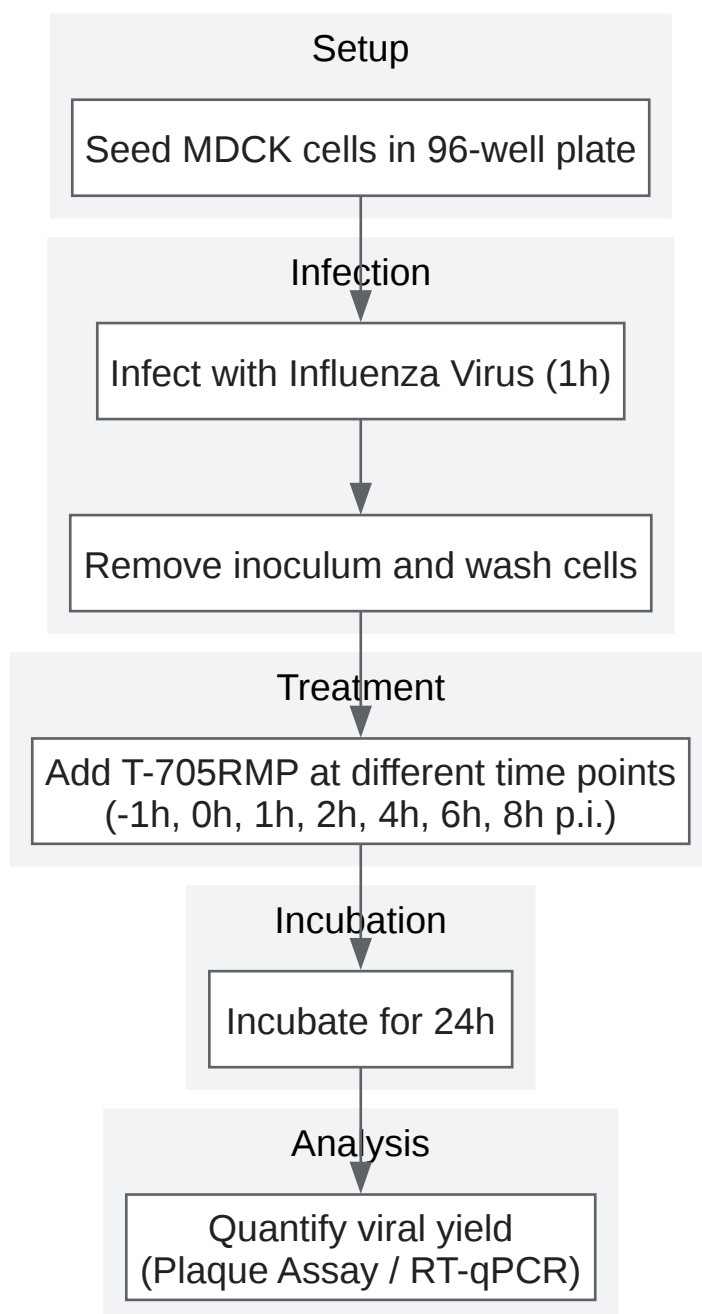
Data Presentation

The results of the time-of-addition experiment can be summarized in the following table. The data should represent the percentage of viral inhibition at each time point of drug addition compared to the no-drug control.

Time of Addition (hours post- infection)	T-705RMP (% Inhibition)	Amantadine (% Inhibition)	Oseltamivir (% Inhibition)
-1 (Pre-treatment)			
0 (Co-treatment)			
1			
2			
4			
6			
8			
No Drug	0	0	0

Mandatory Visualization

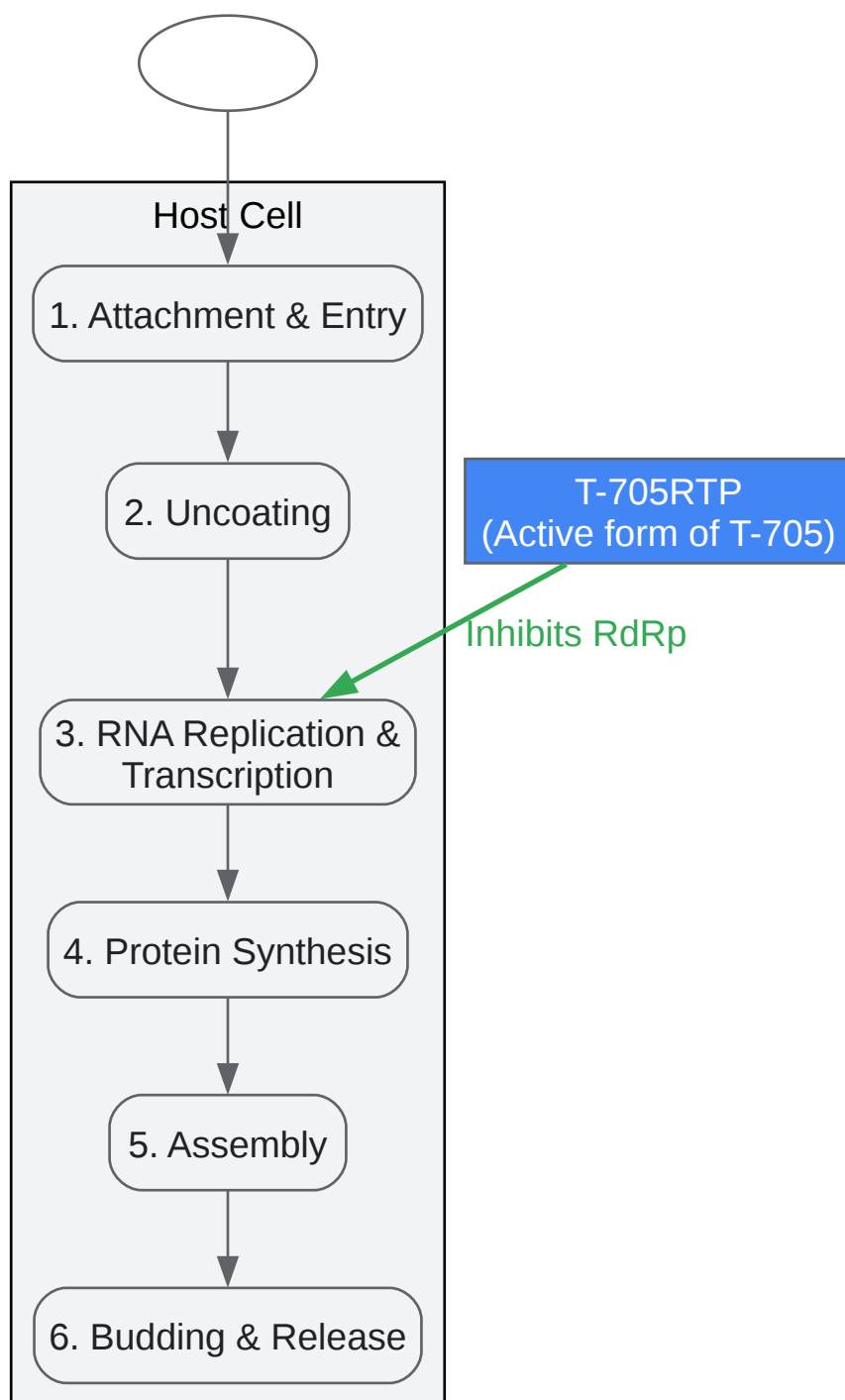
Diagram 1: Experimental Workflow of Time-of-Addition Assay



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Caption: Workflow for the time-of-addition experiment.

Diagram 2: Influenza Virus Replication Cycle and **T-705RMP**'s Target



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Caption: Influenza virus life cycle and the inhibitory target of T-705RTP.

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